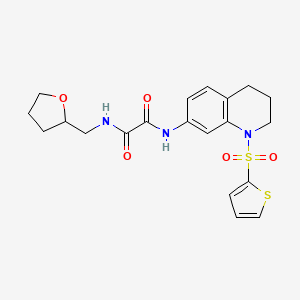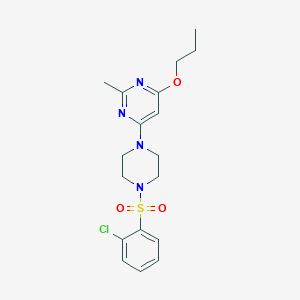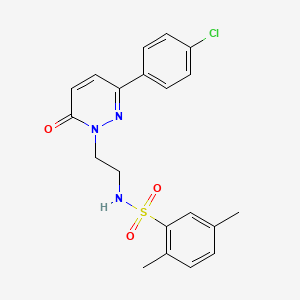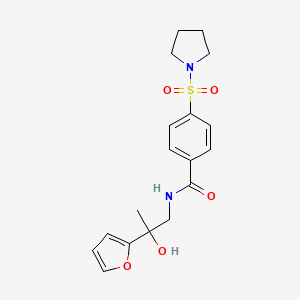![molecular formula C23H20FN3O3S2 B2994530 4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 683770-37-8](/img/structure/B2994530.png)
4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also has a benzothiazole group, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The presence of a sulfamoyl group indicates that it contains a sulfur atom bonded to two oxygen atoms and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and benzothiazole), an amide group, a sulfamoyl group, and a fluorine atom. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of an amide group could allow for hydrogen bonding, affecting the compound’s solubility and boiling point .科学的研究の応用
Synthesis and Antimicrobial Activity
Some novel compounds, including 4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide and its derivatives, have been synthesized and screened for antimicrobial activity. The research highlights the therapeutic potential of these compounds due to the wide range of biodynamic properties shown by fluorobenzenes and 2-substituted benzothiazoles, which prompted the synthesis of these novel compounds in hopes of finding potent biodynamic agents. These compounds were characterized through various methods, including physical constants, solubility tests, TLC, and UV,IR spectral studies, followed by biological and pharmacological evaluation, especially antimicrobial activities (V. Jagtap et al., 2010).
Inhibition of Human Carbonic Anhydrases
A library of derivatives was designed and synthesized to evaluate the effect of substituents on the inhibitory potency and selectivity toward human carbonic anhydrase isoforms I, II, IX, and XII. The study explored new structural features of the 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamide scaffold. Most compounds preferentially inhibited isoforms II and XII, indicating their potential as selective therapeutic agents for targeting specific carbonic anhydrase isoforms associated with various diseases (S. Distinto et al., 2019).
Anticancer Activity
The synthesis of pro-apoptotic indapamide derivatives, including structures similar to 4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide, was conducted as anticancer agents. One derivative demonstrated significant proapoptotic activity among all synthesized compounds on melanoma cell lines, indicating the potential of these compounds as anticancer agents. This research suggests the relevance of these derivatives in the development of new therapeutic options for cancer treatment (Ö. Yılmaz et al., 2015).
Design and Synthesis for Carbonic Anhydrase Inhibition
Research focused on designing and synthesizing benzothiazole-based sulfonamides and carboxylic acids as novel SLC-0111 analogues to generate potent carbonic anhydrase inhibitors. These compounds, including those with benzothiazole motifs, were tested for their ability to inhibit CA isoforms CA I, II, IX, and XII. This work contributes to the development of new inhibitors for cancer-associated carbonic anhydrase isoforms, underscoring the therapeutic potential of these compounds in cancer treatment (T. Al-Warhi et al., 2022).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S2/c1-26(15-16-6-4-3-5-7-16)32(29,30)19-11-8-17(9-12-19)22(28)25-23-27(2)20-13-10-18(24)14-21(20)31-23/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKWIYJAIODGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2994449.png)

![N-(4-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2994454.png)
![Methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2994456.png)
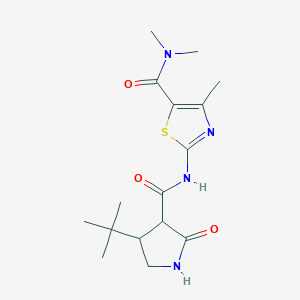
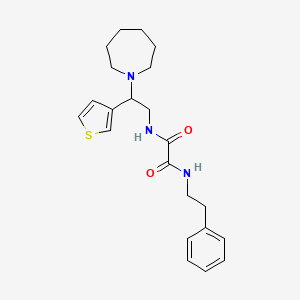
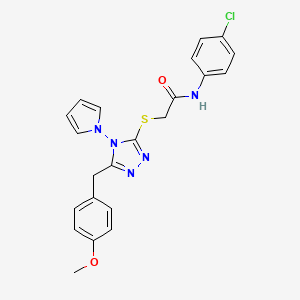
![3-(2,6-Dichlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2994462.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B2994463.png)

